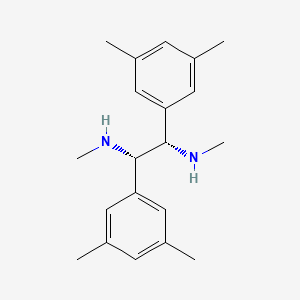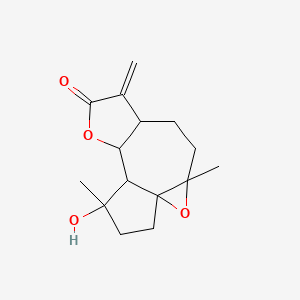
Epoxy costus lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epoxy costus lactone is a sesquiterpene lactone derived from the plant Saussurea costus, commonly known as costus. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It is a significant bioactive constituent in traditional medicine and has garnered attention for its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of epoxy costus lactone typically involves the epoxidation of costus lactone. Costus lactone can be isolated from the roots of Saussurea costus. The epoxidation process generally employs peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxy group into the lactone structure.
Industrial Production Methods
Industrial production of this compound involves the large-scale extraction of costus lactone from Saussurea costus roots, followed by chemical epoxidation. The process requires optimization of extraction techniques to maximize yield and purity, as well as efficient epoxidation methods to ensure high conversion rates.
化学反应分析
Types of Reactions
Epoxy costus lactone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxy group into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical tool.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals and as a bioactive ingredient in cosmetic formulations.
作用机制
The mechanism of action of epoxy costus lactone involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets proteins involved in inflammation and cancer cell proliferation, such as NF-κB and STAT3.
Pathways Involved: It modulates signaling pathways that regulate cell growth, apoptosis, and immune responses. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy.
相似化合物的比较
Epoxy costus lactone can be compared with other sesquiterpene lactones such as:
Costunolide: Another bioactive compound from Saussurea costus with similar anticancer and anti-inflammatory properties.
Dehydrocostus lactone: Known for its potent anticancer activity.
Parthenolide: A sesquiterpene lactone with strong anti-inflammatory and anticancer effects.
Uniqueness
This compound is unique due to its epoxy group, which imparts distinct chemical reactivity and biological activity compared to other sesquiterpene lactones. This structural feature allows for diverse chemical modifications and enhances its potential as a therapeutic agent.
属性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3 |
InChI 键 |
IFWNFKWDSMXFLK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


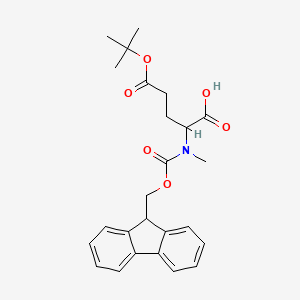
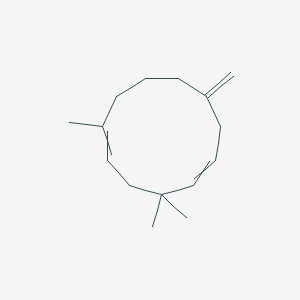
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
![2H-Pyran-2-one, 6-[2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxy-](/img/structure/B15285801.png)

![5-chloro-N-[4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B15285817.png)
![3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6h-dibenzo[b,d]pyran](/img/structure/B15285830.png)
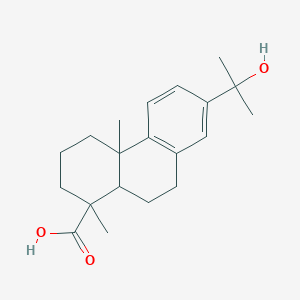
![Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate](/img/structure/B15285841.png)
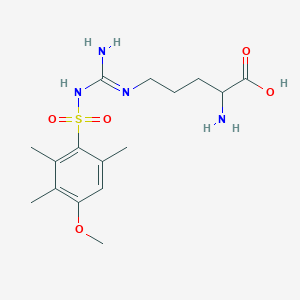
![4-[(Hydroxyimino)methyl]-2-methylbenzoic Acid](/img/structure/B15285862.png)
![[9,21-Dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B15285865.png)
![2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B15285867.png)
